Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate
Description
Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate is a furan-based compound featuring two methoxy (-OCH₃) groups at positions 3 and 4 of the furan ring and two ethyl ester (-COOEt) groups at positions 2 and 3. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and materials science.
Properties
Molecular Formula |
C12H16O7 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate |
InChI |
InChI=1S/C12H16O7/c1-5-17-11(13)9-7(15-3)8(16-4)10(19-9)12(14)18-6-2/h5-6H2,1-4H3 |
InChI Key |
GSSWXCQIGVLLEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Copper Oxide/Carbon Nanotube (CuO/CNTs)-Mediated Synthesis
A high-yield method involves cyclization of diethyl but-2-ynedioate (1a ) and 3-hydroxybutan-2-one (2a ) using CuO/CNTs as a heterogeneous catalyst. Key steps:
-
Reagents : Diethyl but-2-ynedioate (1.0 mmol), 3-hydroxybutan-2-one (1.1 mmol), DABCO (5 mol%), CH₂Cl₂.
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Conditions : Stirring at 60°C for 8 h in DMF.
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Catalyst : CuO/CNTs (6 mol%) and CH₃CO₂H (10 mol%).
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Yield : 76–95% after column chromatography.
-
Advantages : Catalyst recyclability (3 cycles with <5% activity loss) and mild conditions.
Base-Catalyzed Cyclocondensation
A patent describes a one-pot synthesis using methyl acetoacetate and ammonium acetate under basic conditions:
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Reagents : Methyl acetoacetate, ammonium acetate, Na₂CO₃ (24 wt%).
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Conditions : 50–70°C for 45–60 min, followed by rapid cooling to 10–20°C.
-
Workup : Precipitation in ice water, vacuum drying.
-
Yield : 80–90% (purity >95% by ¹H NMR).
Oxidative Esterification of Protected Furan Derivatives
Stepwise Oxidation of 5-Hydroxymethylfurfural (HMF) Acetal
A green chemistry approach employs HMF protected with methanol, followed by oxidative esterification:
-
Steps :
-
Protection : HMF → HMF-dimethylacetal using methanol.
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Oxidation : Au/TiO₂ catalyst (1.2 wt%) in methanol, 4.6 bar air, room temperature.
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Deprotection : Acidic hydrolysis (H₂SO₄, 0.1 M).
-
-
Yield : 76% for dimethyl ester, scalable to 100 g batches.
-
Key Data :
-
Turnover frequency (TOF): 12 h⁻¹.
-
Selectivity: >90% for dicarboxylate.
-
Alkylation of Dihydroxyfuran Dicarboxylates
Dimethyl Sulfate-Mediated Methylation
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is methylated using dimethyl sulfate under alkaline conditions:
-
Reagents : Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (1.0 eq), dimethyl sulfate (2.2 eq), K₂CO₃ (3.0 eq).
-
Conditions : Reflux in acetone (4 h), pH 8–9.
-
Yield : 65–75% after recrystallization (methanol).
-
Purity : >98% (HPLC).
Benzylation and Subsequent Transesterification
A specialized route involves benzylation followed by transesterification:
-
Benzylation : 3,4-Dihydroxyfuran-2,5-dicarboxylic acid → dibenzyl ether using benzyl chloride/K₂CO₃.
-
Esterification : Reaction with ethanol/H₂SO₄.
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Hydrogenolysis : Pd/C-mediated removal of benzyl groups.
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Overall Yield : 55–60%.
Comparative Analysis of Methods
Key Observations :
-
Catalytic cyclization offers the best balance of yield and sustainability.
-
Oxidative esterification is ideal for oxygen-rich substrates but requires noble metal catalysts.
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Alkylation methods are cost-effective but generate stoichiometric waste.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form 3,4-dimethoxyfuran-2,5-dicarboxylic acid.
Reduction: Reduction can yield diethyl 3,4-dimethoxyfuran-2,5-dimethanol.
Substitution: Substitution reactions can produce derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate typically involves the reaction of appropriate furan derivatives with diethyl malonate or similar carboxylic acid derivatives under controlled conditions. Characterization of the synthesized compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activities
Research indicates that this compound may exhibit various biological activities, making it a candidate for further investigation in pharmacological applications:
- Antioxidant Properties : Compounds with furan structures are often evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Initial studies suggest that derivatives of this compound may possess antibacterial or antifungal properties, warranting further exploration in medicinal chemistry.
- Potential Anti-Cancer Activity : Similar compounds have shown efficacy in resensitizing drug-resistant cancer cell lines to chemotherapy agents, indicating a potential role in cancer treatment strategies .
Chemical Applications
This compound serves as a versatile building block in organic synthesis:
- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions due to its diene functionality, allowing for the synthesis of complex cyclic structures from simpler precursors .
- Synthesis of Natural Products : It can be utilized as a starting material for the synthesis of bioactive natural products and pharmacologically relevant molecules .
- Coordination Chemistry : The compound has been explored for its ability to form complexes with metal ions, which can enhance its utility in catalysis and materials science .
Case Studies
Case studies involving this compound focus on its applications in drug discovery and materials science:
- Drug Resensitization : Research has shown that compounds structurally related to this compound can reverse multidrug resistance in cancer cells by modulating cellular pathways involved in drug metabolism .
- Material Development : Studies have explored the use of this compound in creating advanced materials through polymerization processes that leverage its furan moiety for enhanced electrical conductivity .
Mechanism of Action
The mechanism of action of diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the furan ring or the heterocyclic core. Key comparisons include:
Diethyl 3,4-Dihydroxyfuran-2,5-dicarboxylate
- Substituents : 3,4-dihydroxy (-OH) groups instead of methoxy.
- Molecular Formula : C₁₀H₁₂O₇ (vs. C₁₂H₁₆O₇ for the dimethoxy derivative).
- Key Differences :
Diethyl 2,5-Diphenylfuran-3,4-dicarboxylate
- Substituents : Phenyl groups at positions 2 and 5 of the furan ring.
- Molecular Formula : C₂₂H₂₀O₅ (MW: 364.39 g/mol).
- Extended π-conjugation from phenyl groups may enhance luminescent properties for material science uses .
Dimethyl 4-(Furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate
- Core Structure : Pyridine ring instead of furan.
- Molecular Formula: C₁₅H₁₅NO₅ (MW: 289.28 g/mol).
- Key Differences :
Table 1: Comparative Data for Diethyl 3,4-Dimethoxyfuran-2,5-dicarboxylate and Analogs
Key Observations :
- Solubility : Methoxy groups in the target compound reduce water solubility compared to hydroxylated analogs but improve compatibility with organic solvents.
- Reactivity : Electron-donating methoxy groups stabilize the furan ring against electrophilic attack, whereas hydroxylated analogs are more prone to oxidation .
- Biological Activity : Dihydropyridine analogs (e.g., HRC in ) exhibit antimicrobial properties, suggesting that furan derivatives with similar ester groups may also have bioactivity, albeit untested in the provided data .
Biological Activity
Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate (DDFDC) is a compound of significant interest in medicinal and synthetic chemistry due to its diverse biological activities and potential applications. This article reviews the biological activity of DDFDC, highlighting its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
DDFDC is an ester derived from 3,4-dimethoxyfuran-2,5-dicarboxylic acid. Its structure can be represented as follows:
The compound features a furan ring with two methoxy groups and two carboxylate ester functionalities, contributing to its reactivity and biological properties.
Antioxidant Activity
DDFDC has demonstrated notable antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively. The compound's ability to donate electrons is attributed to the presence of methoxy groups on the furan ring, which stabilizes the radical species formed during oxidation processes .
Anti-inflammatory Effects
Research indicates that DDFDC exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, DDFDC reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential use in treating inflammatory diseases .
Antimicrobial Properties
DDFDC has been evaluated for its antimicrobial effects against various pathogens. It showed significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Synthesis Pathways
The synthesis of DDFDC typically involves the esterification of 3,4-dimethoxyfuran-2,5-dicarboxylic acid with ethanol in the presence of an acid catalyst. This process can be optimized to yield high purity and yield:
Case Study 1: Antioxidant Activity Evaluation
In a comparative study on various furan derivatives, DDFDC was found to exhibit superior antioxidant activity compared to other compounds in its class. The study utilized various assays such as DPPH and ABTS radical scavenging methods to quantify the antioxidant capacity .
Case Study 2: Anti-inflammatory Mechanism Investigation
A detailed investigation into the anti-inflammatory mechanisms of DDFDC revealed that it modulates NF-kB signaling pathways. This was evidenced by decreased phosphorylation levels of IκBα in LPS-stimulated macrophages treated with DDFDC .
Data Table: Summary of Biological Activities
Q & A
Q. Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | 60–75 | |
| Methylation | CH₃I, K₂CO₃, DMF | 50–65 |
Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong C=O stretches near 1720 cm⁻¹ and C-O-C (ester) at 1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ confirms the molecular weight (e.g., m/z 286 for C₁₁H₁₄O₇) .
Advanced: How can reaction conditions be optimized to improve regioselectivity in methoxy group introduction?
Methodological Answer:
Regioselective methylation is challenging due to competing reactions. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) before methylation .
- Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve methoxide ion mobility, favoring substitution at the desired positions .
Q. Example Optimization Table
| Condition | Regioselectivity (%) | Yield (%) |
|---|---|---|
| DMF, 60°C | 85 | 70 |
| THF, RT | 60 | 45 |
Advanced: How does X-ray crystallography resolve ambiguities in molecular structure determination?
Methodological Answer:
- Data Collection : Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture diffractometer) provides precise bond lengths and angles. For example, the furan ring’s planarity and ester group geometry are confirmed .
- Refinement Tools : SHELXL refines structures by minimizing residuals (R-factor < 0.05 for high-quality data) .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters, highlighting potential disorder (e.g., in ester groups) .
Q. Example Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Bond Length (C-O) | 1.43 Å |
| Dihedral Angle (furan) | 0.5° |
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models electron density maps, identifying electrophilic sites (e.g., carbonyl carbons) .
- Molecular Dynamics : Simulates solvent effects (e.g., acetonitrile vs. THF) on reaction pathways .
- Hammett Plots : Correlate substituent effects (σ values of -OCH₃) with reaction rates for mechanistic insights .
Advanced: How to address contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
